

A Technical Guide to Jak3tide: A Peptide Substrate for JAK3 Kinase

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Jak3tide**, a synthetic peptide substrate specifically designed for the study of Janus Kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase crucial for cytokine signaling in hematopoietic cells, making it a significant target in immunology, oncology, and the development of therapeutics for autoimmune diseases. The **Jak3tide** peptide serves as an essential tool for in vitro kinase assays, enabling accurate measurement of JAK3 enzymatic activity, inhibitor screening, and kinetic studies.

Jak3tide Peptide Substrate: Core Properties

Jak3tide is a synthetic peptide whose sequence is derived from a known phosphorylation site, making it a reliable substrate for JAK3.[1][2] Its purity and well-defined characteristics are critical for reproducible experimental outcomes.

Table 1: Physicochemical and Functional Properties of Jak3tide



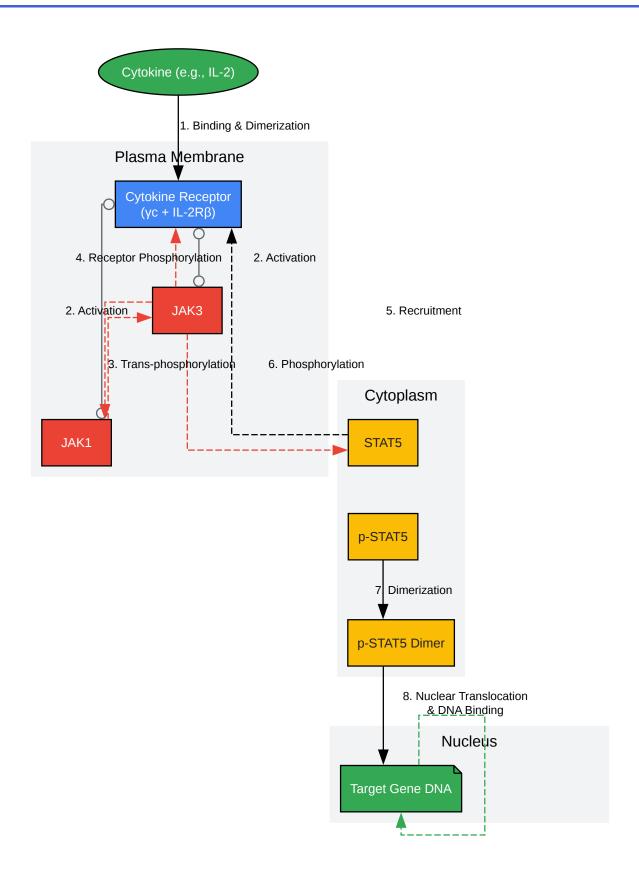
Property	Description	Reference	
Amino Acid Sequence	GGEEEEYFELVKKKK	[3]	
Phosphorylation Site	The tyrosine (Y) residue at position 7 is the target for phosphorylation by JAK3.	[1][2]	
Molecular Mass	1734 Da	[3]	
Purity	≥97% as determined by HPLC analysis.	[3]	
Primary Application	In vitro kinase assays for measuring the activity of JAK3 and JAK2.	[3][4]	
Formulation	Supplied as a lyophilized powder for stability and ease of reconstitution.	[3]	

The JAK3 Signaling Pathway

JAK3 is integral to the JAK/STAT signaling cascade, which transduces signals from cytokine receptors on the cell surface to the nucleus, leading to changes in gene expression.[5] JAK3 specifically associates with the common gamma chain (yc), a shared subunit of several cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][7]

Upon cytokine binding, the receptor subunits dimerize, bringing JAK3 and another JAK family member (typically JAK1) into close proximity.[7] This allows for their trans-phosphorylation and subsequent activation.[5] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[7] JAK3 can also activate other signaling cascades, such as the MAPK pathway.[8][9]





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Caption: The JAK3/STAT signaling pathway initiated by cytokine binding.



Quantitative Analysis Using Jak3tide

Jak3tide is employed in various kinase assay formats to quantify enzyme activity and inhibitor potency. The concentrations of the substrate and ATP are critical parameters that are optimized to ensure the reaction proceeds under initial velocity conditions, providing a linear response.

Table 2: Example Kinase Assay Parameters

Parameter	Concentration / Condition	Purpose	Reference
Jak3tide Substrate	20 μΜ	Serves as the phosphate acceptor in the kinase reaction.	[10]
ATP	10 μΜ	The phosphate donor for the kinase reaction.	[10]
JAK3 Enzyme	3 nM	The catalyst for the phosphorylation reaction.	[10]
Incubation Time	60 minutes	Allows for sufficient product formation for detection.	[10]
Temperature	Room Temperature	Standard condition for many kinase assays.	[10]
Assay Quality (Z' factor)	0.75	Indicates a robust and reproducible assay suitable for high-throughput screening.	[10]

Experimental Protocol: In Vitro JAK3 Kinase Assay

A common method for measuring JAK3 activity using **Jak3tide** is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction. The ADP-Glo™ Kinase

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Assay is a representative example of this methodology.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, where JAK3 transfers phosphate from ATP to **Jak3tide**, producing ADP. Second, the remaining ATP is depleted, and the ADP is converted back into a detectable ATP signal using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the amount of ADP generated and thus to JAK3 activity.[12]

Materials:

- Recombinant human JAK3 enzyme
- Jak3tide peptide substrate
- ATP solution
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Reagent Preparation:
 - Thaw all components on ice.
 - Prepare a 2X Kinase Assay Buffer.
 - Prepare the required concentrations of **Jak3tide** substrate and ATP in the appropriate buffer.



- Serially dilute the JAK3 enzyme to the desired working concentration (e.g., 2X final concentration) in 1X Kinase Assay Buffer.
- If screening inhibitors, prepare serial dilutions of the test compounds.
- Kinase Reaction Setup (25 μL final volume):
 - To each well of a white assay plate, add the components in the following order:
 - 12.5 μL of 2X JAK3 enzyme.
 - 6.25 μL of 4X Jak3tide substrate. For inhibitor studies, add 6.25 μL of inhibitor or vehicle (DMSO) instead.
 - 6.25 μL of 4X ATP. Initiate the reaction by adding ATP.

Incubation:

- Shake the plate gently to mix the components.
- Incubate the reaction at 30°C for 15-60 minutes.[11] The optimal time should be determined empirically to remain within the linear range of the reaction.
- Signal Generation:
 - Step 1 (Stop Reaction & Deplete ATP): Add 25 µL of ADP-Glo™ Reagent to each well.
 Incubate at room temperature for 40 minutes.[12]
 - Step 2 (Convert ADP to ATP & Detect): Add 50 μL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]

Data Acquisition:

- Measure the luminescence of each well using a plate-reading luminometer.
- The Relative Light Units (RLU) are directly proportional to the ADP concentration and, therefore, the kinase activity.





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Caption: Workflow for a luminescence-based JAK3 kinase assay.

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